molecular formula C20H20FN5O3S B3009144 3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 2034591-04-1

3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B3009144
CAS No.: 2034591-04-1
M. Wt: 429.47
InChI Key: WITJZPOJADFSHV-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with:

  • A 4-fluorophenyl group at position 3, enhancing metabolic stability and hydrophobic interactions.
  • A methyl group at position 1, influencing steric and electronic properties.
  • A carboxamide at position 5, linked to a 1,3,6-trimethyl-2,2-dioxido-benzothiadiazole moiety.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S/c1-12-9-17-18(26(4)30(28,29)25(17)3)10-15(12)22-20(27)19-11-16(23-24(19)2)13-5-7-14(21)8-6-13/h5-11H,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITJZPOJADFSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazole core.
  • A 4-fluorophenyl substituent.
  • A thiadiazole moiety with dioxido groups.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of the pyrazole and thiadiazole rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or viral replication.
  • Receptor Modulation : It could modulate receptors involved in inflammatory responses or apoptosis.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit antiviral properties. For example:

  • Compounds similar to the target compound have shown significant inhibition against viruses such as HSV-1 and JUNV in Vero cells with IC50 values ranging from 4.5 to 6.6 μg/100 μl .

Anticancer Properties

Research has highlighted the potential of thiadiazole-containing compounds in cancer therapy:

  • A study reported that derivatives with similar structures showed cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .

Study 1: Antiviral Efficacy

In a study focused on heterocyclic compounds with antiviral properties, derivatives exhibited up to 91% inhibition of HSV replication at concentrations of 50 μM. The evaluated compounds demonstrated low cytotoxicity (CC50 values around 600 μM), suggesting a favorable therapeutic index .

Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiadiazole structure enhanced cytotoxicity significantly compared to unmodified counterparts .

Summary of Biological Activities

Activity TypeAssay TypeIC50/CC50 ValuesReference
AntiviralHSV-1 (Vero cells)IC50: 4.5 - 6.6 μg/100 μl
AnticancerVarious cancer linesCC50: ~600 μM

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Carboxamide Derivatives

Compound Name Pyrazole Substituents Linked Heterocycle/Group Distinctive Features References
Target Compound 3-(4-fluorophenyl), 1-methyl 1,3,6-Trimethyl-2,2-dioxido-benzothiadiazole Sulfone, multiple methyl groups -
5,3-AB-CHMFUPPYCA () 5-(4-fluorophenyl), 1-cyclohexylmethyl None Cyclohexylmethyl for lipophilicity
Razaxaban () 3-(trifluoromethyl) 3'-Aminobenzisoxazole (P1 ligand) Trifluoromethyl, high selectivity for Factor Xa
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () 4-fluorobenzyl 5-Methyl-1,3,4-thiadiazole Thiadiazole, pyrrolidinone backbone
Compound 6d () 5-(4-chlorophenyl) 6H-[1,3,4]-thiadiazine Chlorophenyl, thiadiazine ring

Key Observations:

  • The target compound’s benzothiadiazole sulfone is structurally unique compared to thiadiazoles () or thiadiazines (). This group may enhance solubility and hydrogen-bonding capacity.
  • 4-Fluorophenyl is a common substituent (Evidences 4, 7, 15), likely chosen for its balance of electronegativity and metabolic resistance.
  • Methyl groups on the benzothiadiazole (target) contrast with bulkier substituents like cyclohexylmethyl (), suggesting tailored steric effects.

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